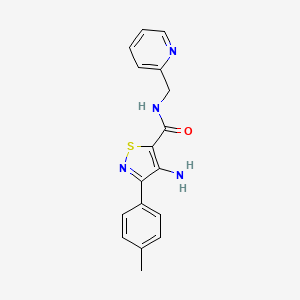![molecular formula C27H32N2OS B2431672 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223861-57-1](/img/structure/B2431672.png)
3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C27H32N2OS and its molecular weight is 432.63. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antagonist for Human Glucagon Receptor A novel series of spiroimidazolone-based antagonists for the human glucagon receptor (hGCGR) has been developed. These compounds, which include structural elements similar to 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, are specifically designed to target hGCGR with high selectivity, avoiding the human glucagon-like peptide-1 receptor. These compounds demonstrated the ability to lower nonfasting glucose levels and decrease fasting blood glucose in various mouse models, showcasing their potential in managing conditions like diabetes (D. Demong et al., 2014).
2. Molecular Diversity in Chemical Reactions This compound is involved in complex chemical reactions that yield various products with different regioselectivity and diastereoselectivity. For instance, the three-component reaction of triphenylphosphine, dimethyl hex-2-en-4-ynedioate, and arylidene N,N'-dimethylbarbituric acids results in the formation of trans-1,3-disubstituted 7,9-diazaspiro[4.5]dec-1-enes. These products are relevant in the synthesis of complex molecules, potentially applicable in creating new materials or drugs (Ying Han et al., 2020).
3. Synthesis and Antimicrobial Evaluation This compound and its derivatives have been synthesized and evaluated for their antimicrobial activities. For example, novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates were synthesized and screened for their antimicrobial activities against a spectrum of clinically isolated microorganisms, indicating their potential as antibacterial and antifungal agents (J. Thanusu et al., 2011).
4. Antidiabetic and Antitubercular Activity Compounds with structural similarities to 3-(4-Tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione have been synthesized and tested for their in vitro activity against Mycobacterium tuberculosis. Some of these compounds were found to be more potent than the first-line anti-TB drug ethambutol, and they also exhibited significant antidiabetic activity (Raju Suresh Kumar et al., 2010).
properties
IUPAC Name |
[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2OS/c1-18-9-10-21(17-19(18)2)24(30)29-25(31)23(28-27(29)15-7-6-8-16-27)20-11-13-22(14-12-20)26(3,4)5/h9-14,17H,6-8,15-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZGGOKBHUIBMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

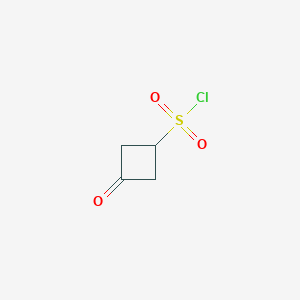
![2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide](/img/structure/B2431590.png)
![3,8-dibromo-7-ethoxy-4-phenyl-3,4-dihydro-2H-benzo[4,5]imidazo[2,1-b][1,3]thiazine hydrobromide](/img/structure/B2431591.png)
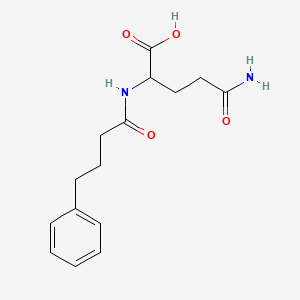
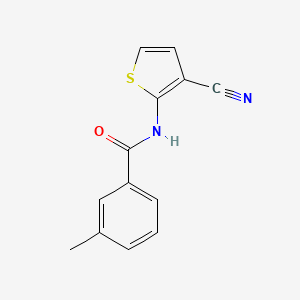
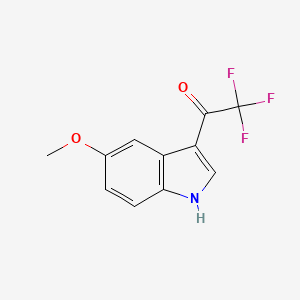

![3-[(4-chlorophenyl)methyl]-7-(morpholine-4-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
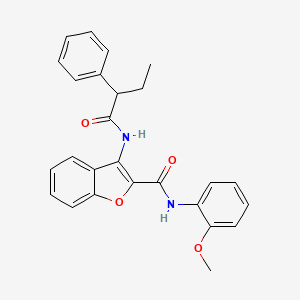
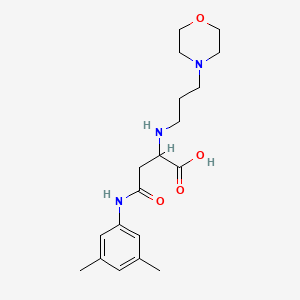
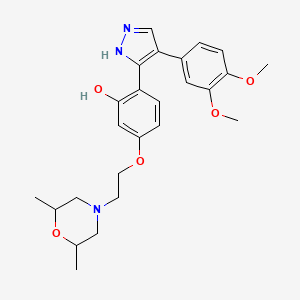
![Ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2431607.png)
![8-(Iodomethyl)-7-oxaspiro[3.5]nonane](/img/structure/B2431610.png)
